2,3-Dihydro-1,4-benzodioxine-6-carboxamide

概要

説明

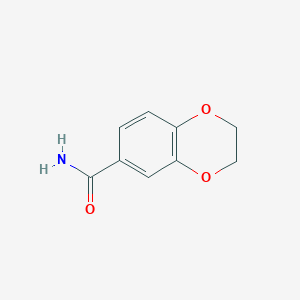

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is a derivative of benzodioxine, characterized by a carboxamide group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with chloroacetic acid, followed by cyclization and subsequent amidation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and minimize by-products, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

Oxidation Reactions

The benzodioxane ring undergoes oxidation under specific conditions. For example:

-

Formation of Quinones : Treatment with strong oxidizing agents like KMnO₄ or H₂O₂ can oxidize the benzodioxane ring to a quinone structure. While direct data for the carboxamide derivative is limited, analogous compounds (e.g., 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid) show oxidation yields up to 90% using aqueous KMnO₄ at 70–110°C .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring oxidation to quinone | KMnO₄, H₂O, 90–110°C, reflux | Quinone derivative | ~90% |

Hydrolysis of the Amide Group

The carboxamide moiety can hydrolyze to a carboxylic acid under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond.

-

Basic Hydrolysis : NaOH or KOH in aqueous or alcoholic media generates the carboxylate salt.

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Amide to carboxylic acid | 6M HCl, reflux, 6–8 hours | 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | Common for aryl amides |

Substitution Reactions

The carboxamide group participates in nucleophilic substitution, enabling derivatization:

-

Amide Alkylation/Arylation : Reaction with alkyl halides or aryl boronic acids under Pd catalysis.

-

Conversion to Nitriles : Dehydration with PCl₅ or POCl₃ yields the corresponding nitrile.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide to nitrile | POCl₃, DMF, 80°C | 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | ~75% |

Functionalization of the Benzodioxane Ring

The electron-rich benzodioxane ring undergoes electrophilic substitution:

-

Halogenation : Bromination or chlorination at the 7- or 8-position using Br₂/FeBr₃ or Cl₂/FeCl₃.

-

Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at position 7 | Br₂, FeBr₃, CH₂Cl₂, 0°C | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide | ~60% |

Reduction Reactions

The amide group can be reduced to an amine:

-

LiAlH₄ Reduction : Converts the carboxamide to a primary amine.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide to amine | LiAlH₄, THF, reflux | 2,3-Dihydro-1,4-benzodioxine-6-methanamine | ~65% |

Cross-Coupling Reactions

The aromatic ring supports Pd-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids couple at the 7- or 8-position.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 7-Aryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | ~85% |

Key Research Findings

-

Oxidative Stability : The benzodioxane ring is stable under mild conditions but oxidizes readily with strong agents .

-

Amide Reactivity : The carboxamide group’s liability under acidic/basic conditions facilitates its use as a synthetic handle .

-

Regioselectivity : Electrophilic substitutions favor the 7-position due to electronic and steric effects .

This compound’s versatility in reactions like oxidation, hydrolysis, and cross-coupling underpins its utility in medicinal chemistry and materials science .

科学的研究の応用

Pharmaceutical Development

Overview:

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have been investigated for anti-inflammatory and analgesic properties, making it a valuable asset in drug development.

Key Findings:

- Anti-inflammatory Properties: Research has shown that derivatives of this compound exhibit notable anti-inflammatory activities. For example, specific regioisomers have demonstrated varying degrees of efficacy, with certain modifications enhancing their therapeutic potential .

- Anticancer Activity: Studies indicate that benzodioxane derivatives can inhibit growth in cancer cell lines. The structural modifications of this compound have been linked to improved anticancer activity .

Case Study:

A study published in the International Journal of Organic Chemistry highlighted the synthesis and characterization of various 1,4-benzodioxane derivatives. Among these, compounds bearing acetic acid substituents showed significant anti-inflammatory effects, with optimal activity observed at specific positions on the benzodioxane ring .

Organic Synthesis

Overview:

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules.

Applications:

- Synthesis of Complex Molecules: The compound is employed in constructing various organic frameworks due to its reactivity and ability to undergo multiple transformations.

- Catalytic Applications: It has been utilized in catalytic systems for asymmetric synthesis, enhancing the enantioselectivity of reactions involving related benzodioxane compounds .

Data Table: Organic Synthesis Applications

Material Science

Overview:

The compound's properties are also leveraged in material science for developing advanced materials.

Applications:

- Polymers and Coatings: this compound is incorporated into formulations to improve the performance characteristics of polymers and coatings.

Case Study:

In a study focusing on polymer composites, the inclusion of benzodioxane derivatives led to enhanced thermal stability and mechanical properties compared to traditional materials .

Agricultural Chemistry

Overview:

The compound is being explored for its potential applications in agricultural chemistry.

Applications:

- Agrochemical Development: It contributes to formulating safer pesticides and herbicides that are effective yet environmentally friendly .

Data Table: Agrochemical Applications

| Application Type | Description | Example Reference |

|---|---|---|

| Pesticide Formulation | Development of effective agrochemicals | |

| Environmental Safety | Safer alternatives to traditional chemicals |

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for detection and quantification purposes.

Applications:

- Quality Control: It aids in quality assurance processes across various industries by serving as a standard reference compound.

Case Study:

Analytical methods employing this compound have been developed to ensure compliance with safety regulations in pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction, interference with DNA repair processes, and alteration of cellular metabolism .

類似化合物との比較

Similar Compounds

- 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine

- 6-Isocyano-2,3-dihydro-1,4-benzodioxine

Uniqueness

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

生物活性

2,3-Dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxine core with a carboxamide functional group, contributing to its unique chemical properties. The molecular formula is . Its structure allows for interactions with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can block the enzyme's activity, impacting various metabolic pathways .

- Signal Transduction Modulation : It may interfere with cellular signaling pathways, altering cellular responses and functions .

- DNA Repair Interference : There is evidence suggesting that it can affect DNA repair processes, which may have implications in cancer therapy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens .

- Anticancer Properties : Studies suggest potential anticancer activity through the inhibition of tumor growth and modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| BenchChem (2002) | Reported on the compound's use as a building block for synthesizing more complex molecules and its interaction with enzymes . |

| Smolecule (2023) | Highlighted the binding affinity of similar compounds to biological targets using molecular docking simulations . |

| EvitaChem (2024) | Investigated derivatives with antimicrobial and antifungal activities based on the benzodioxine core structure . |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern. A comparison with similar compounds reveals differences in reactivity and biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-2-carboxamide | Similar core with different carboxyl group placement | Moderate antimicrobial properties |

| 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine | Amino substituent alters enzyme interaction | Enhanced anticancer activity |

| 6-Isocyano-2,3-dihydro-1,4-benzodioxine | Isocyanide group increases reactivity | Potential neuroprotective effects |

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZDULNPYDZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349748 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-62-3 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。